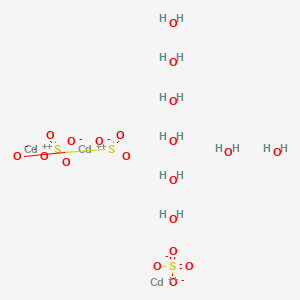

Cadmium sulfate octahydrate

Description

Properties

IUPAC Name |

cadmium(2+);trisulfate;octahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cd.3H2O4S.8H2O/c;;;3*1-5(2,3)4;;;;;;;;/h;;;3*(H2,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHQMAQBLOTWPQ-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd3H16O20S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020230 | |

| Record name | Cadmium sulfate (1:1) hydrate (3:8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-84-3 | |

| Record name | Cadmium sulfate (1:1) hydrate (3:8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADMIUM SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX6F604BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cadmium Sulfate Octahydrate from Cadmium Oxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O) from cadmium oxide (CdO). The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow. This guide is intended for professionals in research and development who require a thorough understanding of the synthesis and characterization of this inorganic compound.

Introduction

Cadmium sulfate and its various hydrates are important inorganic compounds with applications in diverse fields, including electroplating, pigments, and as precursors in the synthesis of other cadmium-containing materials. The octahydrate form, 3CdSO₄·8H₂O, is a stable crystalline solid at room temperature and is often the desired hydrate (B1144303) for many applications due to its well-defined stoichiometry.

The synthesis of cadmium sulfate octahydrate from cadmium oxide is a straightforward acid-base reaction. Cadmium oxide, a basic oxide, reacts with sulfuric acid to form cadmium sulfate and water. Subsequent crystallization from the aqueous solution under controlled temperature conditions yields the desired octahydrate.

Physicochemical Properties

A summary of the key physicochemical properties of cadmium sulfate and its octahydrate form is presented in Table 1.

Table 1: Physicochemical Properties of Cadmium Sulfate and this compound

| Property | Cadmium Sulfate (CdSO₄) | This compound (3CdSO₄·8H₂O) |

| Molar Mass | 208.47 g/mol | 769.54 g/mol |

| Appearance | White hygroscopic solid | White crystalline powder |

| Density | 4.691 g/cm³ | 3.08 g/cm³ |

| Melting Point | 1000 °C | 40 °C (decomposes) |

| Solubility in Water | 76.4 g/100 mL at 25 °C | Very soluble |

Experimental Protocol: Synthesis of this compound

This section details the experimental procedure for the synthesis of this compound from cadmium oxide.

Materials and Equipment

-

Cadmium oxide (CdO, 99.5% or higher purity)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Desiccator

Synthesis Procedure

The overall chemical reaction is:

3CdO + 3H₂SO₄ + 5H₂O → 3CdSO₄·8H₂O

Step 1: Preparation of Dilute Sulfuric Acid

Carefully add a stoichiometric amount of concentrated sulfuric acid to a beaker containing deionized water. The reaction is highly exothermic, so the acid should be added slowly with constant stirring in an ice bath. For example, to react with 10.0 g of CdO (0.0778 mol), 4.3 mL of concentrated H₂SO₄ (0.0778 mol) is required. This should be diluted in approximately 100 mL of deionized water.

Step 2: Reaction of Cadmium Oxide with Sulfuric Acid

-

Place the beaker containing the dilute sulfuric acid on a magnetic stirrer.

-

Slowly add the cadmium oxide powder to the stirred acid solution in small portions. The reaction is exothermic, and the addition should be controlled to prevent excessive heating.

-

After the addition is complete, gently heat the mixture to approximately 50-60 °C with continuous stirring to ensure the complete dissolution of the cadmium oxide. The solution should become clear.

-

Check the pH of the solution to ensure it is slightly acidic (pH 5-6). If the solution is too acidic, a small amount of cadmium oxide can be added. If it is basic, a few drops of dilute sulfuric acid can be added.

Step 3: Crystallization of this compound

-

Filter the warm solution through a Buchner funnel to remove any unreacted cadmium oxide or other solid impurities.

-

Transfer the clear filtrate to a crystallizing dish.

-

Cover the dish and allow it to cool slowly to room temperature.

-

For the formation of the octahydrate, it is crucial to maintain the temperature below 20 °C during crystallization. This can be achieved by placing the crystallizing dish in a cold water bath or a refrigerator.

-

Allow the solution to stand undisturbed for several hours to overnight to facilitate the growth of large crystals.

Step 4: Isolation and Drying of the Product

-

Once a significant amount of crystals has formed, separate them from the mother liquor by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Dry the crystals by pressing them between sheets of filter paper and then placing them in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Unveiling the Crystal Architecture of Cadmium Sulfate Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O), a compound of interest in various scientific and industrial applications, including as a precursor in the synthesis of cadmium-based quantum dots and as a component in electroplating baths. This document summarizes its crystallographic data, details experimental protocols for its characterization, and presents a logical workflow for its structural analysis.

Crystallographic Data

Table 1: Crystallographic Data for Cadmium Sulfate Octahydrate

| Parameter | Value |

| Chemical Formula | 3CdSO₄·8H₂O |

| Crystal System | Monoclinic[1] |

| Unit Cell Parameters | |

| a | 15.79(2) Å |

| b | 11.75(1) Å |

| c | 7.88(1) Å |

| α | 90° |

| β | 102.8° |

| γ | 90° |

| Space Group | Not reported in recent literature |

| Atomic Coordinates | Not reported in recent literature |

Table 2: Atomic Bond Information

| Bond | Length (Å) | Angle | Degrees (°) |

| Cd-O | Not available | O-Cd-O | Not available |

| S-O | Not available | O-S-O | Not available |

Note: The atomic coordinates, and consequently the bond lengths and angles, were not detailed in the readily accessible recent literature. The original structural solution was reported by H. Lipson in 1936.[2]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and their subsequent analysis using single-crystal X-ray diffraction.

Single Crystal Growth

High-quality single crystals of this compound can be grown from an aqueous solution using the slow evaporation method.[1]

Materials and Equipment:

-

This compound (3CdSO₄·8H₂O) salt

-

Deionized water

-

Beaker

-

Magnetic stirrer

-

Whatman filter paper

-

Crystallization dish

-

Perforated cover (e.g., Parafilm with pinholes)

Procedure:

-

Preparation of a Saturated Solution: A saturated aqueous solution of this compound is prepared by dissolving the salt in deionized water at a constant temperature with continuous stirring until no more salt dissolves.

-

Filtration: The saturated solution is filtered using Whatman filter paper to remove any insoluble impurities.

-

Crystallization: The filtered solution is transferred to a clean crystallization dish. The dish is covered with a perforated film to allow for slow evaporation of the solvent.

-

Incubation: The crystallization dish is placed in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, transparent, well-defined single crystals will form. These crystals are then carefully harvested from the solution.

Alternatively, the gel growth technique has also been successfully employed for the growth of this compound single crystals.

Single-Crystal X-ray Diffraction Analysis

The crystallographic data are obtained by analyzing a suitable single crystal using an X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Enraf Nonius CAD-4)

-

MoKα radiation source (λ = 0.71073 Å)

-

Goniometer head

-

Computer with data collection and structure refinement software

Procedure:

-

Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. The unit cell parameters are determined, and the intensity data for a large number of reflections are collected at a controlled temperature.

-

Data Reduction: The collected raw intensity data are corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process determines the space group and the atomic coordinates of all atoms in the crystal structure.

Logical Workflow and Visualization

The process of analyzing the crystal structure of this compound can be visualized as a sequential workflow, from material synthesis to final data analysis and deposition.

This comprehensive guide provides researchers and professionals with the foundational knowledge of the crystal structure of this compound and the experimental methodologies required for its analysis. The provided workflow and data serve as a valuable resource for further research and application development involving this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Cadmium Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

General and Physicochemical Properties

Cadmium sulfate octahydrate is a colorless, odorless crystalline solid.[1] It is the most common hydrated form of cadmium sulfate and is highly soluble in water.[2] The compound is stable under recommended storage conditions, typically between +5°C to +30°C.[1]

| Property | Value | References |

| Molecular Formula | 3CdSO₄·8H₂O | [2] |

| Molecular Weight | 769.546 g/mol | [2] |

| Appearance | White to colorless, odorless, crystalline solid | [1] |

| Density | 3.08 g/cm³ | [2] |

| Melting Point | 40 °C (decomposes) | [2] |

| Boiling Point | Decomposes | [2] |

| Solubility in Water | Very soluble | [2] |

| Solubility in other solvents | Partially soluble in methanol (B129727) and ethyl acetate; insoluble in ethanol.[1] | [1] |

| Crystal Structure | Monoclinic |

Detailed Physicochemical Data

This section provides more detailed quantitative data for key physicochemical properties of this compound.

Solubility in Water

| Temperature (°C) | Solubility of Anhydrous CdSO₄ ( g/100 mL) |

| 0 | 75.0 |

| 25 | 76.4 |

| 99 | 58.4 |

Crystal Structure

Single-crystal X-ray diffraction studies have determined that this compound crystallizes in a monoclinic system.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Water Solubility (Gravimetric Method)

This protocol describes a gravimetric method for determining the solubility of this compound in water at a specific temperature.

Materials and Equipment:

-

This compound

-

Deionized water

-

Constant temperature bath

-

Airtight container

-

Magnetic stirrer and stir bar

-

Calibrated thermometer

-

Pipette (e.g., 5 mL)

-

Petri dish or evaporating dish

-

Analytical balance

Procedure:

-

Set the constant temperature bath to the desired temperature and allow it to equilibrate.

-

Place a known volume of deionized water (e.g., 20 mL) into the airtight container and place it in the constant temperature bath.

-

Add the magnetic stir bar and begin stirring.

-

Gradually add this compound to the water while stirring until a small amount of solid precipitate remains, indicating a saturated solution.

-

Allow the solution to stir for an extended period (e.g., several hours) to ensure equilibrium is reached.

-

Turn off the stirrer and allow the excess solid to settle.

-

Carefully pipette a known volume of the clear supernatant (e.g., 5 mL) into a pre-weighed petri dish.

-

Carefully evaporate the water from the petri dish by gentle heating.

-

Once all the water has evaporated, allow the petri dish to cool to room temperature in a desiccator.

-

Weigh the petri dish with the dried cadmium sulfate.

-

Calculate the mass of the dissolved cadmium sulfate and determine the solubility in g/100 mL.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the true density of a solid powder by measuring the volume of gas displaced by the sample. Helium is typically used as the analysis gas due to its small atomic size and inert nature.

Materials and Equipment:

-

Gas pycnometer

-

Helium gas (high purity)

-

Analytical balance

-

This compound sample

Procedure:

-

Accurately weigh a sample of this compound.

-

Place the weighed sample into the sample chamber of the gas pycnometer.

-

Seal the sample chamber.

-

Purge the sample chamber with helium gas to remove any adsorbed air and moisture.

-

Pressurize the sample chamber with helium to a known pressure.

-

Expand the gas into a reference chamber of a known volume.

-

Measure the pressure drop after expansion.

-

The instrument's software then calculates the volume of the sample based on the pressure change and the known volumes of the chambers (applying Boyle's Law).

-

The density is then calculated by dividing the mass of the sample by the determined volume.

Determination of Crystal Structure (Single-Crystal X-ray Diffraction)

This method provides detailed information about the crystal lattice, including unit cell dimensions and bond angles.

Materials and Equipment:

-

Single-crystal X-ray diffractometer (e.g., ENRAF NONIUS CAD-4)

-

X-ray source (e.g., MoKα radiation)

-

Goniometer

-

Detector

-

A suitable single crystal of this compound

Procedure:

-

Mount a suitable single crystal of this compound on the goniometer head.

-

Center the crystal in the X-ray beam.

-

The diffractometer rotates the crystal while irradiating it with X-rays.

-

The diffracted X-rays are collected by the detector.

-

The positions and intensities of the diffracted beams are recorded.

-

This diffraction pattern is then used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Visualizations

Experimental Workflow: Preparation of a Standard Solution

The following diagram illustrates the workflow for preparing a standard solution of cadmium sulfate, a common procedure in analytical chemistry.

Caption: Workflow for the preparation of a cadmium sulfate standard solution.

Logical Relationship: Thermal Decomposition Pathway

This diagram illustrates the sequential decomposition of this compound upon heating.

Caption: Thermal decomposition pathway of this compound.

References

Solubility of Cadmium Sulfate Octahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers a detailed, standardized experimental protocol for the accurate determination of solubility, empowering researchers to ascertain precise values for their specific applications.

Overview of Solubility Characteristics

Cadmium sulfate octahydrate, an inorganic salt, generally exhibits low solubility in organic solvents, particularly in non-polar ones. Its solubility is primarily dictated by the solvent's polarity, its ability to form hydrogen bonds, and the lattice energy of the salt. The available literature consistently indicates that this compound is at best slightly or partially soluble in common polar organic solvents.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in a selection of organic solvents. It is important to note the inconsistencies in the reported data, which may stem from variations in experimental conditions or the specific form of cadmium sulfate used.

| Organic Solvent | Chemical Formula | Solvent Type | Reported Solubility | Citations |

| Methanol | CH₃OH | Polar Protic | Very slightly soluble, Partially soluble | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Very slightly soluble, Insoluble | [1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Very slightly soluble, Partially soluble | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble | |

| Toluene | C₇H₈ | Non-polar | Insoluble | |

| Xylene | C₈H₁₀ | Non-polar | Insoluble | |

| Ether | (C₂H₅)₂O | Non-polar | Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the following detailed methodology outlines a standard procedure for determining the solubility of this compound in a given organic solvent. This protocol is based on the equilibrium saturation method followed by quantitative analysis.

3.1. Materials and Equipment

-

This compound (3CdSO₄·8H₂O), analytical grade

-

Selected organic solvent(s), HPLC or analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cadmium analysis

-

Appropriate personal protective equipment (PPE)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the persistence of solid material.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

-

Immediately filter the collected sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Sample Preparation for Analysis:

-

Record the exact weight of the filtered solution.

-

Allow the solvent to evaporate completely under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Once the solvent has evaporated, reweigh the flask to determine the mass of the dissolved this compound.

-

Alternatively, for more precise measurements, dilute the filtered solution with an appropriate solvent (e.g., dilute nitric acid for ICP-OES/AAS analysis) to a known volume.

-

-

Quantitative Analysis:

-

Analyze the concentration of cadmium in the prepared solution using a calibrated ICP-OES or AAS instrument.

-

Construct a calibration curve using standard solutions of known cadmium concentrations.

-

From the measured cadmium concentration, calculate the corresponding concentration of this compound in the original organic solvent.

-

3.3. Data Calculation and Reporting

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, the available information consistently points to its low solubility in these media. For applications in research, drug development, and materials science where precise solubility values are imperative, it is recommended that researchers perform their own determinations. The detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data. This will ensure a better understanding and control of processes involving this compound in organic solvent systems.

References

In-Depth Technical Guide to the Thermal Decomposition Behavior of 3CdSO₄·8H₂O

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O), a compound of interest in various research and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the material's thermal stability and decomposition pathway. The information is compiled from scientific literature and presents a multi-stage analysis of the dehydration and subsequent decomposition processes.

Thermal Decomposition Pathway

The thermal decomposition of 3CdSO₄·8H₂O is a multi-step process that commences with the loss of its water of hydration, followed by the decomposition of the anhydrous cadmium sulfate at significantly higher temperatures. This process can be effectively monitored and characterized using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

The decomposition proceeds through the sequential removal of water molecules, leading to the formation of lower hydrates and eventually the anhydrous salt. At elevated temperatures, the anhydrous cadmium sulfate decomposes into cadmium oxide, sulfur dioxide, and oxygen.

A study by Straszko, et al. (2005) investigated the thermal decomposition of 3CdSO₄·8H₂O under non-isothermal conditions, identifying distinct stages of decomposition using TGA and DTA, with the solid intermediates and final products being characterized by X-ray Diffraction (XRD).

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key stages of the thermal decomposition of 3CdSO₄·8H₂O. The temperature ranges are based on available literature, and the mass loss percentages are theoretical calculations. Actual experimental values may vary depending on specific conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Chemical Transformation |

| Dehydration Step 1 | Ambient - ~100 | 18.73% | 3CdSO₄·8H₂O → 3CdSO₄·H₂O + 7H₂O |

| Dehydration Step 2 | ~100 - ~250 | 2.34% | 3CdSO₄·H₂O → 3CdSO₄ + H₂O |

| Decomposition | > 800 | 31.23% | 3CdSO₄ → 3CdO + 3SO₂ + 1.5O₂ |

Note: The decomposition of the octahydrate begins at around 40°C, and the monohydrate decomposes around 105°C.

Experimental Protocols

A thorough understanding of the thermal decomposition of 3CdSO₄·8H₂O is achieved through precise experimental methodologies. The following sections detail typical protocols for the key analytical techniques employed in these studies.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass changes associated with the decomposition stages of 3CdSO₄·8H₂O.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is typically used.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3CdSO₄·8H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA/DTA instrument is purged with a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 20-100 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 1000-1100°C at a constant heating rate (e.g., 5-20 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the percentage of mass loss at each decomposition step. The DTA curve reveals whether the processes are endothermic (heat absorbing, e.g., dehydration) or exothermic (heat releasing).

X-ray Diffraction (XRD)

Objective: To identify the crystalline structure of the solid intermediates and the final product of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature attachment.

Methodology:

-

Sample Preparation: Samples of 3CdSO₄·8H₂O are heated in a furnace to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DTA analysis. The resulting solid residues are then cooled to room temperature.

-

Data Acquisition: The XRD patterns of the initial material and the heated samples are recorded over a specific 2θ range.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the chemical composition and crystal structure of each solid phase.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and the experimental workflow for its analysis.

Caption: Thermal decomposition pathway of 3CdSO₄·8H₂O.

Caption: Experimental workflow for analyzing thermal decomposition.

Spectroscopic Characterization of Cadmium Sulfate Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O). The document details the application of key spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, to elucidate the structural and electronic properties of this compound. Detailed experimental protocols and summarized quantitative data are presented to facilitate replication and further research.

Introduction

Cadmium sulfate octahydrate is an inorganic compound with relevance in various industrial and scientific fields. A thorough understanding of its solid-state structure and properties is crucial for its application. Spectroscopic methods offer powerful, non-destructive means to probe the molecular vibrations, electronic transitions, and local atomic environments within the crystal lattice. This guide synthesizes spectroscopic data from various studies to present a comprehensive characterization profile.

Spectroscopic Data Summary

The quantitative data obtained from the spectroscopic analysis of this compound are summarized in the following tables for ease of comparison and reference.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy probes the vibrational modes of molecules that have a changing dipole moment. For this compound, the spectrum is dominated by the vibrations of the sulfate ions (SO₄²⁻) and the water of hydration (H₂O).

| Peak Position (cm⁻¹) | Vibrational Assignment | Reference |

| 3000-3700 | O-H stretching vibrations of water molecules | [1] |

| 1622 | H-O-H bending vibrational mode of water molecules | [1] |

| 1137 | ν₃ (triply degenerate) mode of the sulfate ion | [1] |

| 1074 | ν₃ (triply degenerate) mode of the sulfate ion | [1] |

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to FTIR, detecting vibrational modes that involve a change in polarizability. It is particularly sensitive to the symmetric vibrations of the sulfate ion and lattice modes. The Raman spectrum of crystalline cadmium sulfate (3CdSO₄·8H₂O) reveals 23 distinct Raman lines.[2]

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference |

| 3347 | Oscillation of water molecules (Alg type) | [2] |

| 1076 | Internal oscillation of the SO₄²⁻ ion | [2] |

| 1003 | Strongest Raman line of the SO₄²⁻ ion | [2] |

| 462 | Internal oscillation of the SO₄²⁻ ion (Alg type) | [2] |

| 331 | Translatory lattice oscillation (Bjg type) | [2] |

| 219 | Translatory lattice oscillation (Alg type) | [2] |

| 190 | Translatory lattice oscillation (Bjg type) | [2] |

| 170 | Translatory lattice oscillation (Bjg type) | [2] |

| 138 | Translatory lattice oscillation (Alg type) | [2] |

| 104 | Translatory lattice oscillation (Alg type) | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the material. For a solid sample like this compound, it is used to determine the optical band gap.

| Parameter | Value | Reference |

| Lower Cut-off Wavelength | 260 nm | [3] |

| Optical Band Gap (E_g) | 4.77 eV | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solid-state ¹¹³Cd NMR spectroscopy is a powerful technique for probing the local environment of cadmium atoms in inorganic compounds.[4] The chemical shift is highly sensitive to the coordination number and the nature of the coordinating ligands. A study of the principal components of the ¹¹³Cd NMR shielding tensors in 3CdSO₄·8H₂O has been reported, which provides detailed information about the electronic environment of the cadmium nuclei.[5] However, the specific numerical values for the chemical shielding tensor components were not available in the searched literature. Access to the full scientific paper is recommended for these specific quantitative data.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups (sulfate and water) and their vibrational modes in solid this compound.

Methodology: KBr Pellet Transmission

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar and pestle, grind 1-2 mg of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 8-10 tons for a few minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum of crystalline this compound to identify vibrational modes, including lattice vibrations.

Methodology: Single Crystal Analysis

-

Instrumentation Setup:

-

Utilize a Raman spectrometer equipped with a laser source (e.g., Nd:YAG laser at 1064 nm or a frequency-doubled Nd:YAG laser at 532 nm).[1]

-

The instrument should have a high-resolution spectrograph and a sensitive detector (e.g., a CCD camera).

-

-

Sample Preparation:

-

Mount a single crystal of this compound on a goniometer head or a microscope slide.

-

-

Data Acquisition:

-

Focus the laser beam onto the crystal surface.

-

Collect the backscattered Raman signal.

-

Acquire the spectrum over a desired range, typically from 50 to 3500 cm⁻¹, to capture both lattice and internal vibrational modes.

-

The orientation of the crystal relative to the polarization of the incident and scattered light can be varied to obtain polarized Raman spectra, which can aid in the assignment of vibrational modes.[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical transmittance, absorbance, and band gap of this compound.

Methodology: Solid-State Diffuse Reflectance or Thin Film Transmission

-

Sample Preparation (Diffuse Reflectance):

-

Grind the this compound crystals into a fine powder.

-

Use a diffuse reflectance accessory (e.g., an integrating sphere) with the UV-Vis spectrophotometer.

-

A standard with high reflectivity (e.g., BaSO₄) is used as a reference.

-

-

Sample Preparation (Thin Film Transmission):

-

Prepare a thin, uniform film of the sample on a transparent substrate like quartz.

-

A clear, uncoated quartz slide should be used as a blank for baseline correction.[3]

-

-

Data Acquisition:

-

Place the prepared sample in the spectrophotometer.

-

Perform a baseline correction using the appropriate blank.

-

Scan the sample over a wavelength range of approximately 190 to 1100 nm.[3]

-

The absorbance or transmittance spectrum is recorded. The optical band gap (E_g) can be calculated from the absorption edge using the Tauc plot method.

-

Solid-State ¹¹³Cd Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the local chemical environment of the cadmium atoms within the crystal lattice.

Methodology: Magic Angle Spinning (MAS) NMR

-

Sample Preparation:

-

Finely powder the crystalline this compound.

-

Pack the powder into a solid-state NMR rotor (typically made of zirconia).

-

-

Instrumentation Setup:

-

Use a high-field solid-state NMR spectrometer.

-

Tune the NMR probe to the ¹¹³Cd frequency.

-

-

Data Acquisition:

-

The spectrum is typically acquired using a cross-polarization (CP) from ¹H to ¹¹³Cd or a single-pulse experiment with high-power proton decoupling.

-

The sample is spun at a high speed at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.

-

A suitable cadmium-containing compound, such as Cd(NO₃)₂·4H₂O, can be used as an external chemical shift reference.

-

Workflow and Logical Diagrams

The general workflow for the comprehensive spectroscopic characterization of an inorganic solid such as this compound is depicted below.

Caption: Spectroscopic characterization workflow.

Conclusion

This technical guide has provided a comprehensive summary of the spectroscopic characterization of this compound. The presented data from FTIR, Raman, and UV-Vis spectroscopy offer valuable insights into its molecular and electronic structure. While specific quantitative data for solid-state ¹¹³Cd NMR were not available in the surveyed literature, the provided protocol outlines the methodology to obtain such crucial information. The detailed experimental procedures and the logical workflow diagram serve as a practical resource for researchers and scientists engaged in the study of this and similar inorganic materials.

References

- 1. Principal components of the cadmium-113 shielding tensors in cadmium sulfate hydrates: nuclear magnetic resonance study of cadmium coordinated with oxygen (Journal Article) | OSTI.GOV [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (Cd) Cadmium NMR [chem.ch.huji.ac.il]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical shift tensors: Theory and application to molecular structural problems - PMC [pmc.ncbi.nlm.nih.gov]

Molar mass and formula of cadmium sulfate octahydrate

An In-depth Guide to the Molar Mass and Formula of Cadmium Sulfate (B86663) Octahydrate

This technical guide provides a comprehensive overview of the chemical formula and molar mass of cadmium sulfate octahydrate, tailored for researchers, scientists, and professionals in drug development. The document outlines the precise chemical composition, a detailed methodology for molar mass calculation, and presents all quantitative data in a clear, tabular format.

Chemical Formula and Composition

Cadmium sulfate is an inorganic compound that can exist in various states of hydration. The most common hydrated form is the octahydrate, which has the precise chemical formula 3CdSO₄·8H₂O .[1][2][3] This formula indicates that three units of cadmium sulfate (CdSO₄) are associated with eight molecules of water (H₂O) in the crystalline structure.

The compound is composed of the following elements:

-

Cadmium (Cd)

-

Sulfur (S)

-

Oxygen (O)

-

Hydrogen (H)

A detailed breakdown of the number of atoms of each element in one formula unit of 3CdSO₄·8H₂O is as follows:

-

Cadmium (Cd): 3 atoms

-

Sulfur (S): 3 atoms

-

Oxygen (O): 20 atoms (3 * 4 from sulfate + 8 * 1 from water)

-

Hydrogen (H): 16 atoms (8 * 2 from water)

The fully expanded molecular formula can also be written as Cd₃S₃H₁₆O₂₀.[4]

Molar Mass Data

The molar mass of this compound is calculated by summing the atomic masses of all atoms present in its chemical formula. The table below summarizes the standard atomic weights of the constituent elements and the final calculated molar mass of the compound.

| Element (Symbol) | Atomic Mass ( g/mol ) | Count in Formula (3CdSO₄·8H₂O) | Total Mass Contribution ( g/mol ) |

| Cadmium (Cd) | 112.414[5][6] | 3 | 337.242 |

| Sulfur (S) | 32.066[7][8] | 3 | 96.198 |

| Oxygen (O) | 15.999[9][10] | 20 | 319.980 |

| Hydrogen (H) | 1.008[11] | 16 | 16.128 |

| Total Molar Mass | 769.548 |

The calculated molar mass of 769.548 g/mol aligns with published values of 769.546 g/mol .[1][2]

Protocol for Molar Mass Determination (Theoretical Calculation)

This protocol details the theoretical methodology for calculating the molar mass of this compound (3CdSO₄·8H₂O) from its chemical formula and the standard atomic weights of its constituent elements.

Objective: To accurately determine the molar mass of 3CdSO₄·8H₂O.

Materials:

-

Standard Periodic Table with accepted atomic weight values.

-

Chemical formula of this compound: 3CdSO₄·8H₂O.

Procedure:

-

Identify Constituent Elements: Deconstruct the chemical formula to identify all unique elements present. For 3CdSO₄·8H₂O, the elements are Cadmium (Cd), Sulfur (S), Oxygen (O), and Hydrogen (H).

-

Determine Atom Count: Count the number of atoms for each element within one formula unit.

-

Cadmium (Cd): The subscript for Cd is 1, multiplied by the coefficient 3, yielding 3 atoms.

-

Sulfur (S): The subscript for S is 1, multiplied by the coefficient 3, yielding 3 atoms.

-

Oxygen (O): There are 4 oxygen atoms in each sulfate (SO₄) group, multiplied by 3, giving 12 atoms. Additionally, there is 1 oxygen atom in each water (H₂O) molecule, multiplied by 8, giving 8 atoms. The total oxygen count is 12 + 8 = 20 atoms.

-

Hydrogen (H): There are 2 hydrogen atoms in each water molecule, multiplied by 8, yielding 16 atoms.

-

-

Obtain Standard Atomic Weights: From a reliable source, such as the IUPAC Periodic Table, obtain the standard atomic weight (in g/mol ) for each element.

-

Cd: 112.414 g/mol

-

S: 32.066 g/mol

-

O: 15.999 g/mol

-

H: 1.008 g/mol

-

-

Calculate Total Mass for Each Element: Multiply the atom count of each element by its respective atomic weight to find its total mass contribution to the compound.

-

Mass from Cd = 3 * 112.414 g/mol = 337.242 g/mol

-

Mass from S = 3 * 32.066 g/mol = 96.198 g/mol

-

Mass from O = 20 * 15.999 g/mol = 319.980 g/mol

-

Mass from H = 16 * 1.008 g/mol = 16.128 g/mol

-

-

Sum for Total Molar Mass: Add the total mass contributions from all elements to determine the final molar mass of the compound.

-

Molar Mass = 337.242 + 96.198 + 319.980 + 16.128 = 769.548 g/mol .

-

Visualization of Molar Mass Calculation

The following diagram illustrates the logical workflow for calculating the molar mass of this compound by breaking down the formula into its elemental components.

References

- 1. Cadmium sulfate - Wikipedia [en.wikipedia.org]

- 2. Cadmium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Cadmium sulfate hydrate | Cd3H16O20S3 | CID 16211218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cadmium - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Cadmium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. echemi.com [echemi.com]

- 8. quora.com [quora.com]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. #8 - Oxygen - O [hobart.k12.in.us]

- 11. quora.com [quora.com]

An In-Depth Technical Guide to Cadmium Sulfate Octahydrate (CAS 7790-84-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and analytical methodologies related to cadmium sulfate (B86663) octahydrate (CAS 7790-84-3). The information is curated to support research, development, and safety assessments involving this compound.

Physicochemical Properties

Cadmium sulfate octahydrate is a colorless, odorless, crystalline solid.[1] It is highly soluble in water and is known to be a stable compound under ordinary conditions of use and storage.[1] Quantitative data regarding its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | 3CdSO₄·8H₂O | [2][3][4] |

| Molecular Weight | 769.55 g/mol | [2][3][5] |

| CAS Number | 7790-84-3 | [3][4] |

| Appearance | Colorless to white crystalline solid | [1][3] |

| Odor | Odorless | [1][3][6] |

| Density | 3.08 g/cm³ | [2][3][6] |

| Melting Point | 40-41.5 °C (decomposes) | [2][6] |

| Boiling Point | Decomposes | [2][6] |

| Solubility in Water | Very soluble; 1130 g/L at 20°C | [2] |

| Solubility in Other Solvents | Insoluble in alcohol and ether | [3] |

| Refractive Index | 1.565 | [7] |

Crystal Structure and Spectroscopic Data

This compound crystallizes in the monoclinic system.[5] The crystal structure consists of cadmium ions coordinated by oxygen atoms from both the sulfate anions and water molecules, forming a three-dimensional framework.[3] Spectroscopic data, including FTIR and Raman spectra, are available for this compound and can be used for its identification and characterization.[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.

Synthesis of Cadmium Sulfate Hydrate (B1144303)

A common laboratory-scale synthesis involves the reaction of cadmium metal, or its oxide or hydroxide, with dilute sulfuric acid.[8]

Reaction: CdO + H₂SO₄ → CdSO₄ + H₂O Cd + H₂SO₄ → CdSO₄ + H₂

General Procedure:

-

Carefully add cadmium oxide or cadmium metal to a beaker containing dilute sulfuric acid with stirring.

-

Continue the addition until the reaction ceases, indicating the complete consumption of the acid.

-

Filter the resulting solution to remove any unreacted starting material.

-

The filtrate, a solution of cadmium sulfate, can then be concentrated and cooled to induce crystallization of the hydrate.

Purification by Recrystallization

Recrystallization from an aqueous solution is an effective method for purifying cadmium sulfate hydrate.[7][9] This process relies on the temperature-dependent solubility of the salt to separate it from impurities.

Procedure:

-

Dissolve the impure cadmium sulfate hydrate in a minimum amount of hot distilled water to create a saturated solution.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of cadmium sulfate decreases, leading to the formation of crystals.

-

For higher purity, the rate of cooling can be controlled, or the solution can be partially evaporated in a desiccator to promote the growth of larger, more perfect crystals.[7]

-

Collect the purified crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals, for instance, by heating at 80°C to obtain the monohydrate form.[7]

Analytical Methods for Cadmium Determination

The concentration of cadmium in solutions or the purity of cadmium sulfate compounds can be determined using various analytical techniques. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are the most common and well-established methods.[10]

Sample Preparation for AAS/ICP-AES:

-

Accurately weigh a sample of the cadmium-containing material.

-

Digest the sample using a suitable acid, most commonly nitric acid.[10]

-

Dilute the digested sample to a known volume with deionized water.

Analysis by Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS): This technique is highly sensitive for determining trace amounts of cadmium.

-

Inject a small volume of the prepared sample solution into a graphite tube.

-

The sample is then dried, ashed, and atomized at high temperatures.

-

The absorption of light from a cadmium hollow cathode lamp by the atomized sample is measured, which is proportional to the cadmium concentration.

The following diagram illustrates a general workflow for the analysis of cadmium in a sample.

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 7790-84-3 [amp.chemicalbook.com]

- 8. Cadmium sulfate - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cadmium Sulfate Hydrates

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of cadmium sulfate (B86663) and its hydrates. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and logical workflows to support advanced research and development activities.

Historical Overview: The Discovery of Cadmium

The history of cadmium sulfate is intrinsically linked to the discovery of the element cadmium itself. In 1817, German chemist Friedrich Stromeyer was inspecting zinc carbonate (calamine, ZnCO₃) samples, some of which were being sold as medicinal zinc oxide.[1][2][3][4] He observed that certain impure samples turned yellow upon heating, a characteristic not present in pure calamine.[2][5] Intrigued by this anomaly, Stromeyer pursued a rigorous investigation.

His persistence led to the isolation of a new metallic element, which he named cadmium.[2][5] The name was derived from the Latin "cadmia" and the Greek "kadmeia," which were ancient terms for calamine, the zinc ore in which the new element was found.[1][2] Stromeyer successfully isolated cadmium metal by roasting the impurity to form a sulfide (B99878) and then reducing it.[2][5] Around the same time, Karl Samuel Leberecht Hermann also independently found the new element as an impurity in zinc oxide, initially suspecting it to be arsenic due to the yellow precipitate it formed with hydrogen sulfide.[6] For a century following its discovery, Germany was the principal producer of cadmium.[5]

Following the element's discovery, research into its compounds began. One of the earliest applications was in pigments. By the 1840s, cadmium compounds were being commercially produced to create brilliant and durable yellow to deep orange pigments, which consisted primarily of cadmium sulfide.[1] Later, in the 20th century, a major industrial application emerged in the electroplating of steel to provide excellent corrosion resistance, a practice that became vital in the aerospace and defense industries.[5][7][8]

Physicochemical Properties of Cadmium Sulfate Hydrates

Cadmium sulfate (CdSO₄) is an inorganic compound that exists in several hydration states. The most common forms are the anhydrous salt (CdSO₄), the monohydrate (CdSO₄·H₂O), and the octahydrate, which has a characteristic formula of 3CdSO₄·8H₂O.[9][10] These compounds are typically colorless, odorless, crystalline solids that are highly soluble in water.[9][10][11]

The quantitative properties of these primary forms are summarized in the table below for easy comparison.

| Property | Anhydrous (CdSO₄) | Monohydrate (CdSO₄·H₂O) | Octahydrate (3CdSO₄·8H₂O) |

| Molar Mass | 208.47 g/mol [9][10] | 226.490 g/mol [9][10] | 769.546 g/mol [9][10] |

| Density | 4.691 g/cm³[9][10] | 3.79 g/cm³[9][10] | 3.08 g/cm³[9][10] |

| Melting Point | 1,000 °C (decomposes)[9][10] | 105 °C (decomposes)[9][10] | 40 °C (decomposes)[9][10] |

| Solubility in Water | 76.4 g/100 mL at 25 °C[9][10] | 76.7 g/100 mL at 25 °C[9][10] | Very soluble; 1130 g/L[9][12] |

Experimental Protocols

The synthesis and purification of cadmium sulfate hydrates involve straightforward inorganic reactions. The following protocols detail the methodologies for their preparation and purification.

This protocol describes the preparation of cadmium sulfate hydrate (B1144303) from the reaction of cadmium oxide with dilute sulfuric acid.[9][13]

-

Reaction Setup: In a fume hood, place a magnetic stir bar in a 250 mL beaker. Carefully measure and add 100 mL of dilute sulfuric acid (approx. 2M) to the beaker.

-

Addition of Reactant: While stirring the acid solution, slowly and portion-wise add a stoichiometric amount of cadmium oxide (CdO) powder. The reaction is exothermic; control the rate of addition to prevent excessive heating. The reaction is as follows: CdO + H₂SO₄ → CdSO₄ + H₂O.[9]

-

Reaction Completion: Continue stirring until all the cadmium oxide has dissolved, resulting in a clear solution. If necessary, gently heat the solution to ensure complete reaction.

-

Crystallization: Remove the beaker from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. For larger crystals, the cooling process can be slowed by placing the beaker in an insulated container.

-

Crystal Harvesting: Once crystallization is complete (typically after several hours or overnight), collect the colorless crystals of 3CdSO₄·8H₂O by vacuum filtration using a Büchner funnel.[11][14]

-

Washing and Drying: Wash the collected crystals with a small volume of ice-cold deionized water to remove any residual acidic mother liquor. Dry the purified crystals in a desiccator at room temperature. Do not heat above 40°C, as the octahydrate will begin to decompose.[9][15]

The different hydrates of cadmium sulfate can be interconverted by carefully controlling the temperature.

-

Preparation of Monohydrate: To obtain the monohydrate, spread a thin layer of the synthesized 3CdSO₄·8H₂O crystals in a shallow glass dish. Place the dish in a temperature-controlled oven and heat at approximately 80 °C.[11] The octahydrate will lose water of crystallization to form the monohydrate. The transition temperature between the octahydrate and monohydrate in solution is around 43.6 °C.[16]

-

Preparation of Anhydrous Salt: To prepare the anhydrous form, the monohydrate can be heated further. Increase the oven temperature to above 110 °C to drive off the remaining water molecule. For complete conversion, heating at higher temperatures may be required.[17] When heated to decomposition, cadmium sulfate emits toxic fumes of cadmium and sulfur oxides.[18]

This method can be used to purify commercial or synthesized cadmium sulfate hydrate with soluble impurities.[15]

-

Dissolution: In a beaker, dissolve the impure cadmium sulfate hydrate in a minimum amount of hot deionized water to create a saturated solution. Stir continuously to aid dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be performed quickly to prevent premature crystallization.

-

Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature to induce crystallization.

-

Harvesting and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry as described in Protocol 3.1.

Visualization of Chemical Pathways

The logical relationships in the synthesis and transformation of cadmium sulfate hydrates are visualized below.

Caption: Synthesis pathways for different forms of cadmium sulfate.

Caption: Thermal decomposition pathway of cadmium sulfate octahydrate.

References

- 1. Cadmium: An Illusive Presence | Dartmouth Toxic Metals [sites.dartmouth.edu]

- 2. WebElements Periodic Table » Cadmium » historical information [winter.group.shef.ac.uk]

- 3. rinconeducativo.org [rinconeducativo.org]

- 4. rinconeducativo.org [rinconeducativo.org]

- 5. targetstudy.com [targetstudy.com]

- 6. Cadmium - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Cadmium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 9. Cadmium sulfate - Wikipedia [en.wikipedia.org]

- 10. Cadmium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 11. This compound | 7790-84-3 [amp.chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. testbook.com [testbook.com]

- 14. jocpr.com [jocpr.com]

- 15. benchchem.com [benchchem.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. chembk.com [chembk.com]

- 18. Cadmium Sulfate | CdSO4 | CID 24962 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Cadmium Sulfate Minerals

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring cadmium sulfate (B86663) minerals. It is designed to be a core resource, detailing their chemical, physical, and crystallographic properties. This document summarizes quantitative data in structured tables, outlines the experimental protocols used for their characterization, and includes visualizations of relevant biogeochemical pathways and analytical workflows.

Introduction to Cadmium Sulfate Minerals

Cadmium is a rare element in the Earth's crust and does not form significant ore deposits of its own. It is primarily found as a minor component in zinc, lead, and copper ores. The natural occurrence of cadmium sulfate minerals is exceedingly rare. These minerals typically form as secondary alteration products in the oxidation zones of cadmium-bearing sulfide (B99878) ore deposits. Their formation is a result of the weathering of primary cadmium sulfide minerals, such as greenockite (CdS) and hawleyite (CdS), in the presence of sulfate-rich solutions.

The known naturally occurring cadmium sulfate minerals are all hydrated sulfates, reflecting their formation in aqueous environments. These include:

-

Drobecite: CdSO₄·4H₂O

-

Voudourisite: CdSO₄·H₂O

-

Lazaridisite: 3CdSO₄·8H₂O

A related and notable mineral is niedermayrite , a hydrated copper cadmium sulfate hydroxide (B78521) with the formula Cu₄Cd(SO₄)₂(OH)₆·4H₂O. All of these minerals are found in very small quantities and are of significant interest to mineralogists and geochemists.

Quantitative Data on Cadmium Sulfate Minerals

The following tables summarize the key quantitative data for the known naturally occurring cadmium sulfate minerals. This data is essential for their identification and for understanding their crystal chemistry.

Table 1: Chemical Composition of Cadmium Sulfate Minerals

| Mineral Name | Ideal Formula | Oxide | Wt. % (Ideal) | Wt. % (Empirical) | Empirical Formula | Reference |

| Drobecite | CdSO₄·4H₂O | CdO | 45.69 | Not Available | Not Available | - |

| SO₃ | 28.52 | |||||

| H₂O | 25.79 | |||||

| Voudourisite | CdSO₄·H₂O | CdO | 56.69 | 47.91 | (Cd₀.₈₁Cu₀.₁₆Fe₀.₀₄Mg₀.₀₁)S₀.₉₉O₄·H₂O | [1][2] |

| CuO | - | 5.98 | ||||

| FeO | - | 1.27 | ||||

| MgO | - | 0.22 | ||||

| SO₃ | 35.35 | 36.43 | ||||

| H₂O | 7.96 | [8.28] | ||||

| Lazaridisite | 3CdSO₄·8H₂O | CdO | 50.06 | 43.14 | 3(Cd₀.₈₆Cu₀.₀₉Fe₀.₀₄Mg₀.₀₁)S₁.₀₀O₄·8H₂O | [1][2] |

| CuO | - | 2.78 | ||||

| FeO | - | 1.11 | ||||

| MgO | - | 0.16 | ||||

| SO₃ | 31.21 | 31.08 | ||||

| H₂O | 18.73 | [21.73] | ||||

| Niedermayrite | Cu₄Cd(SO₄)₂(OH)₆·4H₂O | CdO | 17.52 | 16.5 | Cu₄.₂₉Cd₀.₉₆(SO₄)₂.₀₁(OH)₆.₅₀·3.46H₂O | [3][4] |

| CuO | 43.42 | 45.7 | ||||

| SO₃ | 21.85 | 21.6 | ||||

| H₂O | 17.21 | [16.2] |

Note: Water content in empirical formulas is often calculated by difference.

Table 2: Crystallographic and Physical Properties of Cadmium Sulfate Minerals

| Property | Drobecite | Voudourisite | Lazaridisite | Niedermayrite |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | C2/c | P2₁/m |

| Unit Cell Parameters | a = 5.978(2) Åb = 14.329(5) Åc = 8.571(3) Åβ = 91.51(1)° | a = 7.633(2) Åb = 7.458(2) Åc = 8.151(2) Åβ = 122.35(1)° | a = 14.813(3) Åb = 11.902(2) Åc = 9.466(2) Åβ = 97.38(1)° | a = 5.543(1) Åb = 21.995(4) Åc = 6.079(1) Åβ = 92.04(3)° |

| Volume (V) | 808.6(5) ų | 392.0(2) ų | 1655.2(6) ų | 740.7(2) ų |

| Z | 4 | 4 | 4 | 2 |

| Density (calculated) | 2.84 g/cm³ | 3.838 g/cm³ | 3.088 g/cm³ | 3.292 g/cm³ |

| Color | Colorless | Colorless to white | Colorless | Bluish-green |

| Lustre | Vitreous | Vitreous | Vitreous | Vitreous |

| Hardness (Mohs) | ~2 | ~3 | ~3 | Not determined |

| Type Locality | Esperanza Mine, Lavrion, Greece | Esperanza Mine, Lavrion, Greece | Esperanza Mine, Lavrion, Greece | Esperanza Mine, Lavrion, Greece |

| Reference | [5] | [1][2] | [1][2] | [3][4] |

Experimental Protocols for Mineral Characterization

The characterization of these rare minerals involves a combination of sophisticated analytical techniques to determine their chemical composition, crystal structure, and physical properties.

Electron Probe Microanalysis (EPMA)

EPMA is a key technique for obtaining quantitative chemical compositions of minerals.

-

Sample Preparation: Mineral grains are mounted in an epoxy resin, ground flat, and polished to a mirror finish (typically with a final polish using 0.25 µm diamond paste) to ensure a smooth, flat surface for analysis. The samples are then coated with a thin layer of carbon to make them electrically conductive.

-

Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe is used.

-

Analytical Conditions (General):

-

Accelerating Voltage: 15-20 kV

-

Beam Current: 10-20 nA

-

Beam Diameter: 1-10 µm (a wider beam is used for hydrous minerals to minimize sample damage and water loss)

-

-

Standards: Well-characterized natural and synthetic minerals and compounds are used as standards for each element. For instance, for the analysis of voudourisite and lazaridisite, specific standards would be used for Cd, Cu, Fe, Mg, and S.[1][2] For niedermayrite, standards would include materials for Cu, Cd, and S.[3][4]

-

Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF corrections: Z = atomic number, A = absorption, F = fluorescence) to yield accurate elemental weight percentages.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is employed to determine the crystal structure, including the unit cell dimensions and space group.

-

Sample Selection: A small, single crystal of the mineral (typically < 0.1 mm in its largest dimension) is carefully selected under a microscope.

-

Mounting: The crystal is mounted on a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for voudourisite, lazaridisite, and niedermayrite were collected at ambient temperature using Mo-Kα radiation.[1][2][3][4] A full sphere of diffraction data is collected by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. This process determines the positions of the atoms within the unit cell, bond lengths, and bond angles. For the characterization of voudourisite and lazaridisite, the crystal structures were refined to low R1 values, indicating a high quality of the structural model.[1][2]

Visualizations

Biogeochemical Cycling of Cadmium

The formation of cadmium sulfate minerals is a small part of the broader biogeochemical cycle of cadmium. This cycle involves the movement of cadmium through the atmosphere, hydrosphere, lithosphere, and biosphere.

Experimental Workflow for Mineral Characterization

The logical flow for identifying and characterizing a new or rare mineral, such as a cadmium sulfate mineral, follows a systematic approach.

References

Methodological & Application

Application Notes and Protocols for Electrodeposition of Cadmium Films using Cadmium Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Cadmium electroplating is a surface finishing technique that involves the electrochemical deposition of a thin layer of cadmium onto a substrate material.[1][2] This process is highly valued for its ability to impart excellent corrosion resistance, particularly in saline and alkaline environments, as well as for its low coefficient of friction, good solderability, and high ductility.[1][3] Cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O) is a common and moderately water-soluble source of cadmium ions for preparing the electroplating bath.[1][2] While historically cyanide-based baths were prevalent, environmental and health concerns have led to the development of non-cyanide alternatives, including sulfate-based electrolytes.[4][5]

Key Applications

Due to its unique properties, cadmium plating finds applications in various high-stakes industries:

-

Aerospace and Defense: Used for components that require superior corrosion resistance in harsh environments.[1]

-

Automotive Industry: Employed for fasteners and other parts to enhance longevity and prevent corrosion.[1]

-

Electronics: Utilized for connectors and terminals due to its excellent solderability and low contact resistance.[1]

The Electrodeposition Process

The electrodeposition of cadmium from a cadmium sulfate bath involves several key stages:

-

Substrate Preparation: The substrate is thoroughly cleaned and pre-treated to remove any contaminants, oils, or oxides, ensuring proper adhesion of the cadmium film.[1][2]

-

Bath Preparation: An electroplating bath is prepared by dissolving cadmium sulfate octahydrate and other additives in deionized water.[1][2]

-

Electroplating: The substrate (cathode) and a cadmium anode are immersed in the bath. A direct current is applied, causing cadmium ions to reduce and deposit onto the substrate, forming a uniform coating.[1][2]

-

Post-Treatment: The plated component may undergo rinsing, drying, and supplementary treatments like chromate (B82759) conversion coating to enhance durability.[1][6]

Influence of Deposition Parameters

The properties of the electrodeposited cadmium film are highly dependent on the deposition parameters:

-

Current Density: This is a critical parameter that influences the deposition rate and the quality of the film.[5] Higher current densities generally lead to faster deposition, but excessively high values can result in uneven and poor-quality coatings.[7]

-

pH of the Bath: The pH of the electrolyte solution affects the cathode efficiency and the morphology of the deposit. Acidic sulfate baths are a common non-cyanide option.[4]

-

Temperature: The temperature of the plating bath can influence the conductivity of the solution and the grain structure of the deposited film.[8]

-

Additives and Brighteners: Organic additives are often used to control the deposition process, improve the brightness, and enhance the overall quality of the plated layer.[5]

Quantitative Data Summary

The following tables summarize typical bath compositions and operating parameters for cadmium electroplating. Note that while cadmium sulfate is a key component, other additives are often used to achieve desired film properties.

| Table 1: Exemplary Cadmium Sulfate Bath Compositions | ||||

| Component | Concentration (g/L) | Concentration (g/L) | Concentration (g/L) | Reference |

| Cadmium Sulfate (CdSO₄) | 25 | 25 | 28 | [9] |

| Nickel Salt (e.g., NiSO₄) | 0.6 | 0.4 | 0.5 | [9] |

| Potassium Hydroxide (KOH) | 60 | 55 | 60 | [9] |

| Complexing Agent (YD 30) | 80 | 75 | 80 | [9] |

| Auxiliary Complexing Agent (Quadrol) | 3 (mL/L) | 4 (mL/L) | 4 (mL/L) | [9] |

| Table 2: Typical Operating Parameters for Cadmium Electroplating | |

| Parameter | Value/Range |

| pH | 8-9 (for the specific formulation in Table 1)[9] |

| Temperature | 20-40 °C[9] |

| Current Density | 10 mA/cm²[9] |

| Deposition Time | 40-50 minutes[9] |

Experimental Protocols

Protocol 1: Preparation of an Acidic Cadmium Sulfate Electroplating Bath

This protocol describes the preparation of a basic acidic cadmium sulfate electroplating bath.

Materials:

-

This compound (3CdSO₄·8H₂O)

-

Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Brighteners/Additives (optional, as required)

-

pH meter

-

Glass beaker or plating tank

-

Magnetic stirrer and stir bar

Procedure:

-

Fill a clean glass beaker or plating tank with approximately 80% of the final required volume of deionized water.

-

While stirring, slowly add the calculated amount of this compound to the water and continue stirring until it is completely dissolved.

-

Carefully and slowly add concentrated Sulfuric Acid to the solution to adjust the pH to the desired acidic range (e.g., pH 2-3). Caution: Always add acid to water, never the other way around. The reaction is exothermic.

-

If using, add any proprietary brighteners or organic additives to the bath according to the manufacturer's instructions.

-

Add deionized water to reach the final desired volume.

-

Stir the solution thoroughly to ensure homogeneity.

-

Allow the solution to cool to the desired operating temperature before use.

Protocol 2: Electrodeposition of Cadmium Film

This protocol outlines the steps for electrodepositing a cadmium film onto a prepared substrate.

Equipment and Materials:

-

DC Power Supply

-

Plating tank containing the prepared cadmium sulfate bath

-

Substrate to be plated (e.g., steel coupon) - Cathode

-

High-purity Cadmium anode

-

Connecting wires with alligator clips

-

Apparatus for substrate cleaning (e.g., ultrasonic bath, beakers for degreasing and acid activation solutions)

-

Deionized water for rinsing

-

Drying oven or hot air blower

Procedure:

-

Substrate Pre-treatment:

-

Degrease the substrate by immersing it in an alkaline cleaning solution in an ultrasonic bath for 5-10 minutes.

-

Rinse the substrate thoroughly with deionized water.

-

Activate the surface by dipping it in a dilute acid solution (e.g., 10% HCl or H₂SO₄) for 30-60 seconds.

-

Rinse the substrate again with deionized water.

-

-

Electroplating Setup:

-

Immerse the cleaned substrate (cathode) and the cadmium anode into the plating bath, ensuring they do not touch.

-

Connect the negative terminal of the DC power supply to the substrate and the positive terminal to the cadmium anode.

-

-

Deposition:

-

Set the desired current density or potential on the DC power supply.

-

Turn on the power supply to initiate the electrodeposition process.

-

Continue the deposition for the calculated time to achieve the desired film thickness.

-

-

Post-treatment:

-

Turn off the power supply and carefully remove the plated substrate from the bath.

-

Rinse the substrate thoroughly with deionized water to remove any residual plating solution.

-

Optional: For enhanced corrosion resistance, immerse the plated part in a chromate conversion coating solution.[6]

-

Rinse again with deionized water.

-

Dry the plated substrate using a hot air blower or in a drying oven at a low temperature.

-

Visualizations

Caption: Experimental workflow for cadmium film electrodeposition.

Caption: Relationship between deposition parameters and film properties.

References

- 1. electrolab2.com [electrolab2.com]

- 2. Chrome Plating - Industrial Hard Chrome - Barkens Hard Chrome [barkenshardchrome.com]

- 3. sinteredfilter.net [sinteredfilter.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. newmethodplating.com [newmethodplating.com]

- 7. p2infohouse.org [p2infohouse.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102383153A - Preparation method of electroplated cadmium coating for metalwork - Google Patents [patents.google.com]

Application Note: Preparation of Cadmium Standard Solutions from 3CdSO4·8H2O

Introduction

This document provides a comprehensive protocol for the preparation of cadmium (Cd) standard solutions using cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O). Accurate preparation of standard solutions is fundamental for various analytical techniques, including Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which are crucial in research, quality control, and drug development. This protocol outlines the necessary materials, step-by-step procedures for preparing a stock solution, and subsequent dilutions to create working standards.

Data Presentation

A summary of the quantitative data related to cadmium sulfate octahydrate is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | 3CdSO₄·8H₂O | [1][2] |

| Molecular Weight | 769.52 g/mol | [1][2][3] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Freely soluble | [4] |

| Density | 3.09 g/cm³ | [1] |

| Melting Point | 41.5 °C (transition point) | [1] |

Experimental Protocols

1. Preparation of a 1000 ppm Cadmium Stock Solution

This protocol describes the preparation of a 1 L of 1000 parts per million (ppm) cadmium stock solution.

Materials and Equipment:

-

This compound (3CdSO₄·8H₂O), ACS reagent grade or higher

-